molecular formula C6H12N2 B12923519 Acetonitrile, [methyl(1-methylethyl)amino]- CAS No. 62842-31-3

Acetonitrile, [methyl(1-methylethyl)amino]-

Cat. No.: B12923519
CAS No.: 62842-31-3
M. Wt: 112.17 g/mol
InChI Key: OKVCJTAEKCLWKS-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature The compound “Acetonitrile, [methyl(1-methylethyl)amino]-” (IUPAC name: N-methyl-N-isopropylaminoacetonitrile) consists of an acetonitrile backbone (CH₃CN) substituted with a secondary amine group bearing methyl (CH₃) and isopropyl (CH(CH₃)₂) substituents. Its molecular formula is C₆H₁₁N₂, and its structure is characterized by a combination of steric hindrance from the branched isopropyl group and the electron-withdrawing nitrile group.

Properties

CAS No.

62842-31-3

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

2-[methyl(propan-2-yl)amino]acetonitrile

InChI

InChI=1S/C6H12N2/c1-6(2)8(3)5-4-7/h6H,5H2,1-3H3

InChI Key

OKVCJTAEKCLWKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropyl(methyl)amino)acetonitrile typically involves the reaction of isopropylamine with acetonitrile under controlled conditions. One common method involves the use of a catalyst such as FeCl₂ to facilitate the reaction. The reaction conditions often include moderate temperatures and the presence of an oxidizing agent like DTBP (di-tert-butyl peroxide) to achieve high yields .

Industrial Production Methods

Industrial production of 2-(Isopropyl(methyl)amino)acetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropyl(methyl)amino)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amines, oximes, and various substituted nitriles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Solvent for Reactions
Acetonitrile is widely utilized as a solvent in organic synthesis due to its ability to dissolve both polar and nonpolar compounds effectively. Its high dielectric constant (approximately 38.8) makes it particularly suitable for reactions involving ionic species. It is commonly used in:

  • Coupling Reactions : It serves as a medium for coupling reactions in organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Purification Processes : Acetonitrile is employed in the purification of various compounds, including anesthetics and pharmaceuticals, because of its low toxicity and ability to dissolve a wide range of organic materials .

Chromatography

High-Performance Liquid Chromatography (HPLC)
Acetonitrile is a key component in HPLC due to its excellent solvent properties. It acts as a mobile phase for separating complex mixtures, enabling precise analyses in various applications such as:

  • Pharmaceutical Analysis : Used extensively for the analysis of drug formulations and impurities.
  • Environmental Testing : Effective in detecting pesticide residues and other contaminants in environmental samples .

Battery Technology

Electrolyte Solvent
In the field of energy storage, acetonitrile is recognized for its role as a solvent in lithium-ion batteries. Its high dielectric constant facilitates the dissolution of electrolytes, enhancing ionic conductivity. This property makes it suitable for:

  • Electrochemical Applications : Used in cyclic voltammetry and other electrochemical techniques to study battery performance and stability .

Analytical Chemistry

Spectroscopy and Titration
Acetonitrile is employed as a solvent in various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) : Utilized as a solvent for NMR spectroscopy due to its ability to dissolve organic compounds without interfering with the spectra.
  • Infrared (IR) Spectroscopy : Acts as a solvent that does not absorb IR radiation significantly, allowing for clear spectral data collection.
  • Titration Processes : It is used to measure concentrations of acids or bases accurately due to its low reactivity .

Industrial Applications

Manufacturing and Extraction
Acetonitrile finds numerous applications across different industries:

  • Pharmaceutical Manufacturing : Used as a solvent in the production processes of various drugs.
  • Pesticide Production : It serves as a solvent for synthesizing certain herbicides and pesticides.
  • Oil Extraction : Employed in extracting oil from shale and other materials, leveraging its miscibility with hydrocarbons .

Case Study 1: Pharmaceutical Purification

In a study conducted on the purification of anesthetics, acetonitrile was used effectively to separate active pharmaceutical ingredients from impurities through HPLC, demonstrating its efficacy as a solvent in pharmaceutical applications.

Case Study 2: Environmental Analysis

A research project highlighted the use of acetonitrile in detecting pesticide residues in water samples. The results showed that acetonitrile facilitated the extraction process, leading to accurate quantification of contaminants.

Mechanism of Action

The mechanism of action of 2-(Isopropyl(methyl)amino)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The amine group can act as a nucleophile, engaging in substitution and addition reactions. These interactions are crucial in the compound’s role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Key Characteristics

  • Polarity : Moderate, due to the nitrile group and tertiary amine.
  • Solubility: Likely soluble in polar organic solvents (e.g., acetonitrile, methanol) but less so in water due to the hydrophobic isopropyl group.
  • Reactivity : The nitrile group may undergo hydrolysis to carboxylic acids or participate in nucleophilic additions, while the tertiary amine can act as a weak base.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-methyl-N-isopropylaminoacetonitrile with structurally analogous compounds:

Compound Name CAS No. Molecular Formula Substituents on Amine Key Features
N-methyl-N-isopropylaminoacetonitrile Not Available C₆H₁₁N₂ Methyl, isopropyl Moderate steric hindrance, balanced lipophilicity
Diisopropylaminoacetonitrile 54714-49-7 C₈H₁₆N₂ Two isopropyl groups High steric hindrance, highly lipophilic
Dipropylaminoacetonitrile 18071-35-7 C₈H₁₆N₂ Two linear propyl groups Low steric hindrance, moderate lipophilicity
2-(Methyleneamino)acetonitrile 109-82-0 C₃H₄N₂ Methyleneamino group Conjugated system, planar structure

Key Observations :

  • Lipophilicity: The isopropyl group in the target compound increases lipophilicity compared to dipropylaminoacetonitrile (linear chains), influencing solubility and membrane permeability .
  • Electronic Effects: The methyleneamino group in 2-(methyleneamino)acetonitrile introduces conjugation, altering reactivity compared to alkyl-substituted analogs .

Recommendations for Future Research :

  • Determine exact CAS, boiling/melting points, and synthetic routes.
  • Explore biological activity in enzyme inhibition or receptor binding assays.
  • Compare metabolic stability with other aminoacetonitriles.

Biological Activity

Acetonitrile, specifically the compound designated as methyl(1-methylethyl)amino-, is a nitrile derivative that has garnered attention for its biological activities. This article presents a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Acetonitrile is a colorless, volatile liquid widely used as an organic solvent. Its structure allows it to participate in various biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound is metabolized in the body to produce cyanide, which can lead to cytotoxic effects through the inhibition of cytochrome oxidase, ultimately blocking cellular respiration .

The biological activity of acetonitrile and its derivatives can be attributed to their interactions with cellular components, influencing processes such as apoptosis and cell proliferation.

Biological Activity Overview

1. Cytotoxicity Studies
Recent studies have demonstrated that acetonitrile extracts exhibit cytoprotective properties against various chemotherapeutics. For instance, a study involving a 70% acetonitrile extract from Lens culinaris showed significant protective effects against doxorubicin-induced cytotoxicity in HEK293 and SHSY5Y cell lines. The extract enhanced cell survival rates significantly compared to controls (Table 1) .

Table 1: Effect of Acetonitrile Extract on Cell Survival Rates

TreatmentCell Survival Rate (%)Incubation Time (h)
Doxorubicin Alone78.9224
Doxorubicin + Extract112.4324
Doxorubicin Alone90.0048
Doxorubicin + Extract117.4448
Doxorubicin Alone072
Doxorubicin + Extract53.6072

2. Antimicrobial Activity
Acetonitrile has been explored for its potential antimicrobial properties. Research indicates that certain acetonitrile derivatives can enhance the stability and efficacy of antimicrobial peptides (CAMPs), showing broad-spectrum activity against pathogens while maintaining lower cytotoxicity towards mammalian cells .

Case Studies

Case Study 1: Cytoprotection Against Chemotherapeutics
A study evaluated the efficacy of acetonitrile extracts in preventing cytotoxic damage induced by cisplatin and irinotecan on various cell lines. The results indicated that the extracts provided significant protection against these agents, enhancing cell viability substantially over untreated controls .

Case Study 2: Interaction with Antimicrobial Peptides
Another investigation focused on the incorporation of acetonitrile-derived compounds into antimicrobial peptides. The modified peptides displayed improved stability in serum and maintained high activity against a range of bacterial strains while exhibiting reduced toxicity towards human cell lines .

Research Findings

The biological activity of acetonitrile and its derivatives has been extensively studied, revealing several key findings:

  • Cytotoxic Effects : Acetonitrile can induce cytotoxicity through metabolic conversion to cyanide, impacting cellular respiration and leading to apoptosis in sensitive tissues .
  • Protective Roles : Certain extracts containing acetonitrile have shown protective effects against chemotherapeutic agents, suggesting potential applications in adjunct cancer therapies .
  • Antimicrobial Potential : Modified acetonitrile compounds have demonstrated enhanced antimicrobial efficacy, paving the way for novel therapeutic agents .

Q & A

Basic Research Questions

Q. How to design experiments for optimizing acetonitrile content in chromatographic separations involving [methyl(1-methylethyl)amino] derivatives?

  • Methodological Answer : Use a full factorial design to evaluate critical variables (e.g., acetonitrile percentage, pH, flow rate) and their interactions. For instance, in HPLC method development, a 2-level full factorial design with center points can identify linear and quadratic effects. Adjust acetonitrile content between 40–88% (v/v) while maintaining pH 3.5–5.5 and ammonium acetate concentrations (20–40 mM) to balance retention and resolution . Statistical software (e.g., Minitab) aids in analyzing retention time, peak asymmetry, and theoretical plates .

Q. What strategies mitigate co-elution issues when using acetonitrile derivatives in radiopharmaceutical analysis?

  • Methodological Answer : Implement gradient elution with stepwise acetonitrile adjustments (e.g., 65–80% v/v) to resolve co-eluting substances like ethanol and acetonitrile. For example, a 0.9% NaCl matrix spiked with analytes can simulate radiopharmaceutical conditions. Use multivariate optimization (e.g., two-level factorial design) to assess interactions between column temperature, flow rate, and acetonitrile content, followed by robustness testing via Student’s t-test (α = 0.05) .

Q. How to select appropriate acetonitrile grades for UV-detection in HPLC?

  • Methodological Answer : Prioritize HPLC-grade acetonitrile with UV transparency at 200–400 nm. For trace analysis, use "residue analysis" grades (tested for JIS compliance) to minimize impurities. Pre-column derivatization with fluorescent agents (e.g., phenacyl bromide) enhances detection sensitivity for cytosine-containing compounds in acetonitrile matrices .

Advanced Research Questions

Q. How to apply response surface methodology (RSM) for HILIC method optimization with acetonitrile derivatives?

  • Methodological Answer : Use a Box-Behnken design (BBD) to model quadratic relationships between variables. For example, optimize acetonitrile content (82–88%), pH (3.5–5.5), and ammonium acetate concentration (20–40 mM) while holding flow rate and column temperature constant. Evaluate desirability functions to balance retention time and resolution. Central composite designs can further refine interactions between organic solvent content and ion suppression effects .

Q. How to interpret non-significant variables in robustness studies of acetonitrile-based chromatographic methods?

  • Methodological Answer : Calculate standard error (SE) ratios (effect value/Seffect) for non-significant factors (e.g., pH fluctuations ±0.2). If SE < critical t-value, the variable is robust. For instance, in radiopharmaceutical GC-FID, non-significant interactions between column temperature and acetonitrile content indicate method stability under minor deviations .

Q. What experimental conditions induce phase separation in acetonitrile-water systems, and how can this be leveraged for extraction?

  • Methodological Answer : Phase separation occurs under high salt concentrations (salt-out extraction), low temperatures (4°C), or saccharide-induced dehydration. For example, acetonitrile/water (≥88% acetonitrile) with ammonium sulfate precipitates proteins via salting-out. Alternatively, solvent-induced phase change extraction uses dichloromethane to partition acetonitrile from aqueous layers .

Q. How to validate pre-column derivatization methods for acetonitrile-soluble analytes using fluorescence detection?

  • Methodological Answer : React non-fluorescent compounds (e.g., cytosine derivatives) with phenacyl bromide in weakly acidic acetonitrile at 60°C. Validate via linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%). Use a Zorbax Eclipse C18 column with 0.1% OPA/acetonitrile (50:50 v/v) mobile phase at 1.0 mL/min flow rate .

Data Contradiction Analysis

Q. How to resolve discrepancies in acetonitrile’s role as a mobile phase modifier versus a protein precipitant?

  • Methodological Answer : Contextualize acetonitrile’s dual role:

  • As a modifier : High acetonitrile (≥80%) reduces polarity, enhancing analyte retention in reversed-phase HPLC .
  • As a precipitant : At 50–70%, acetonitrile denatures proteins via dehydration, useful in plasma sample prep (e.g., rat plasma protein precipitation for LC-MS) .
  • Resolution : Optimize concentration thresholds using DoE to avoid unintended precipitation during chromatography .

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